molecular formula C13H12ClNS B3041092 7-(4-Chlorophenyl)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine CAS No. 260545-75-3

7-(4-Chlorophenyl)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine

Cat. No.: B3041092
CAS No.: 260545-75-3
M. Wt: 249.76 g/mol
InChI Key: KRPWVUUKZKNQCG-UHFFFAOYSA-N
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Description

7-(4-Chlorophenyl)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine is a heterocyclic compound that features a thienopyridine core structure. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-(4-Chlorophenyl)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 4-chlorobenzaldehyde with thiophene derivatives, followed by cyclization using a suitable catalyst. The reaction conditions often include the use of solvents like toluene or ethanol, and catalysts such as p-toluenesulfonic acid.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques like crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

7-(4-Chlorophenyl)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine undergoes various chemical reactions, including:

    Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions typically involve reagents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at the chlorophenyl group, often using reagents like sodium methoxide or potassium tert-butoxide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Sodium methoxide in methanol.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce the corresponding alcohols or amines.

Scientific Research Applications

7-(4-Chlorophenyl)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and neurological disorders.

    Industry: Utilized in the development of new materials and as a precursor in the synthesis of agrochemicals.

Mechanism of Action

The mechanism of action of 7-(4-Chlorophenyl)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine involves its interaction with specific molecular targets. It may act as an inhibitor of certain enzymes or receptors, modulating biochemical pathways and exerting its biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    Clopidogrel: A well-known thienopyridine derivative used as an antiplatelet agent.

    Prasugrel: Another thienopyridine with similar antiplatelet activity.

Uniqueness

7-(4-Chlorophenyl)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine is unique due to its specific substitution pattern and potential for diverse biological activities. Unlike clopidogrel and prasugrel, which are primarily used for their antiplatelet effects, this compound may have broader applications in medicinal chemistry and drug development.

Properties

IUPAC Name

7-(4-chlorophenyl)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12ClNS/c14-11-3-1-9(2-4-11)12-13-10(5-7-15-12)6-8-16-13/h1-4,6,8,12,15H,5,7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KRPWVUUKZKNQCG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNC(C2=C1C=CS2)C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12ClNS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

249.76 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

2-(3-Thienyl)ethanamine (3.15 g) and 4-chlorobenzaldehyde (3.5 g) were mixed without solvent resulting in dissolution af the crystals of the amine followed by precipitation of slightly yellow crystals. The mixture was left at RT for 4 h. Trifluoroacetic acid (20 ml) was added and the mixture stirred overnight at RT.
Quantity
3.15 g
Type
reactant
Reaction Step One
Quantity
3.5 g
Type
reactant
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
7-(4-Chlorophenyl)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine
Reactant of Route 2
7-(4-Chlorophenyl)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine
Reactant of Route 3
7-(4-Chlorophenyl)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine
Reactant of Route 4
Reactant of Route 4
7-(4-Chlorophenyl)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine
Reactant of Route 5
7-(4-Chlorophenyl)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine
Reactant of Route 6
7-(4-Chlorophenyl)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine

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